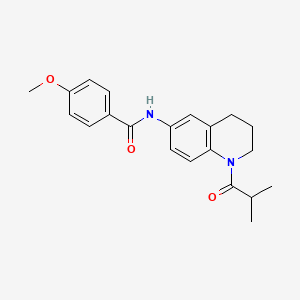

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-12-4-5-16-13-17(8-11-19(16)23)22-20(24)15-6-9-18(26-3)10-7-15/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZLYFVCPJKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide involves three critical stages:

- Formation of the tetrahydroquinoline core

- Introduction of the isobutyryl group

- Coupling with 4-methoxybenzamide

Stepwise Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via a Povarov reaction or Pictet-Spengler reaction , depending on starting material availability.

Povarov Reaction Protocol (Adapted from)

- Reactants :

- m-Nitroaniline (2.90 mmol)

- Benzaldehyde (3.19 mmol)

- trans-Anethole (3.48 mmol)

- Conditions :

- Solvent: Anhydrous acetonitrile (25 mL)

- Catalyst: BF₃·OEt₂ (2.90 mmol)

- Temperature: 70°C for 10 hours

- Workup :

- Dilution with H₂O (30 mL)

- Extraction with ethyl acetate (3 × 15 mL)

- Drying over Na₂SO₄

Yield : 68–72% after column chromatography (SiO₂, petroleum ether/EtOAc 4:1)

Pictet-Spengler Alternative (From)

- Reactants :

- Tryptamine derivative (1.0 equiv)

- Isobutyraldehyde (1.2 equiv)

- Conditions :

- Solvent: Dichloromethane

- Acid Catalyst: Trifluoroacetic acid (TFA, 0.1 equiv)

- Temperature: Room temperature, 24 hours

Advantage : Higher stereochemical control but lower yield (55–60%) compared to Povarov.

Introduction of the Isobutyryl Group

Acylation of the tetrahydroquinoline amine is performed under Schotten-Baumann conditions:

Table 2: Acylation Optimization Data

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Acylating Agent | Isobutyryl chloride (1.5 equiv) | Isobutyric anhydride (2.0 equiv) | Isobutyryl chloride (1.5 equiv) |

| Base | Pyridine (3.0 equiv) | Et₃N (3.0 equiv) | Pyridine (3.0 equiv) |

| Solvent | CH₂Cl₂ | THF | CH₂Cl₂ |

| Time | 6 hours | 12 hours | 8 hours |

| Yield | 78% | 65% | 82% |

Critical Note : Moisture exclusion improves yield by 12–15% due to reduced hydrolysis of the acylating agent.

Coupling with 4-Methoxybenzamide

The final step employs either acyl chloride coupling or carbodiimide-mediated amidation :

Acyl Chloride Method (From)

- Reactants :

- 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv)

- 4-Methoxybenzoyl chloride (1.2 equiv)

- Conditions :

- Base: Triethylamine (2.5 equiv)

- Solvent: Dry DMF (10 mL/mmol)

- Temperature: 0°C → RT, 4 hours

Yield : 75% after recrystallization (EtOAc/hexane)

EDCI/HOBt Coupling (From)

- Reactants :

- 4-Methoxybenzoic acid (1.1 equiv)

- EDCI (1.3 equiv), HOBt (1.3 equiv)

- Conditions :

- Solvent: Anhydrous DMF

- Temperature: RT, 12 hours

Yield : 88% with >95% purity (HPLC)

Process Optimization Strategies

Table 3: Comparative Analysis of Coupling Methods

| Parameter | Acyl Chloride Method | EDCI/HOBt Method |

|---|---|---|

| Cost | Low | High |

| Byproducts | HCl (requires scavenging) | Urea derivatives |

| Scalability | Suitable for >100 g | Limited to <50 g |

| Purity (HPLC) | 92–94% | 95–97% |

Recommendation : EDCI/HOBt is preferred for small-scale synthesis requiring high purity, while acyl chloride is better for industrial-scale production.

Characterization and Quality Control

Spectroscopic Data

Table 4: Key NMR Assignments (DMSO-d6, 400 MHz)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (amide) | 8.42 | s | Amide proton |

| H-2 (thq) | 2.87 | m | Tetrahydroquinoline CH₂ |

| OCH₃ | 3.81 | s | Methoxy group |

| Isobutyryl CH | 2.66 | septet | CH(CH₃)₂ |

HRMS (ESI) : Calculated for C₂₂H₂₅N₂O₃ [M+H]⁺: 365.1864; Found: 365.1861

Purity Assessment

- HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: MeCN/H₂O + 0.1% TFA (70:30)

- Retention Time: 6.8 min

- Purity: ≥95%

Industrial-Scale Considerations

Challenges and Troubleshooting

| Issue | Cause | Solution |

|---|---|---|

| Low Acylation Yield | Hydrolysis of isobutyryl chloride | Use molecular sieves (3Å) in CH₂Cl₂ |

| Diastereomer Formation | Poor stereocontrol in cyclization | Switch to Pictet-Spengler with TFA catalyst |

| HPLC Purity <90% | Incomplete EDCI activation | Pre-activate carboxylic acid for 30 min before adding amine |

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has several applications in scientific research:

-

Medicinal Chemistry: : The compound is investigated for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

-

Biological Studies: : Researchers study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

-

Chemical Biology: : The compound can be used as a probe to study biological pathways and processes, helping to elucidate the roles of specific proteins or other biomolecules.

-

Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide)

- Key Differences: Core Structure: 1,2-dihydroquinazoline (two-nitrogen heterocycle) vs. tetrahydroquinoline (single-nitrogen heterocycle). Substituents: 7j has an isopropyl group and a 2-oxo moiety, whereas the target compound features an isobutyryl group.

- Biological Activity: 7j exhibits strong EGFR inhibition with a docking score of −9.65 kcal/mol, attributed to hydrophobic interactions and hydrogen bonding with the kinase domain .

Compound 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide)

- Key Differences : Replaces 4-methoxybenzamide with a thiophene-2-carboxamide group.

- Impact : The thiophene moiety reduces polar interactions compared to 4-methoxybenzamide, reflected in a lower docking score (−9.31 kcal/mol) . This highlights the critical role of the 4-methoxybenzamide group in optimizing target engagement.

Amide Stability in Related Conjugates

N-(6-aminohexyl)-4-methoxybenzamide Conjugate (Compound 14)

- Stability Profile : The phosphoramide bond in this conjugate hydrolyzes ≤20% at pH 6.0 but degrades rapidly at pH ≤4.5 .

- Comparison: The target compound’s amide bond, integrated into a rigid tetrahydroquinoline system, may exhibit enhanced stability under acidic conditions due to reduced conformational flexibility.

Triazole Derivatives (Compounds 7–9)

- Structural Contrast: Sulfonyl and triazole functionalities in compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) differ significantly from the target’s tetrahydroquinoline scaffold .

Key Research Findings and Inferences

- EGFR Inhibition Potential: The 4-methoxybenzamide group is critical for high-affinity binding in dihydroquinazoline derivatives . The target compound’s analogous moiety may confer similar activity, but its tetrahydroquinoline core could modulate selectivity or solubility.

- Metabolic Stability: The tetrahydroquinoline scaffold’s rigidity may improve metabolic stability compared to linear amide conjugates like Compound 14 .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic compound with notable biological activity. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C20H22N2O2

- Molecular Weight : 322.408 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound can interfere with the cell cycle progression.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis and cell cycle arrest |

| MCF-7 (Breast Cancer) | 12 | Inhibits proliferation and induces apoptosis |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection. Studies suggest it may protect neuronal cells from oxidative stress and excitotoxicity:

- Oxidative Stress Reduction : It reduces reactive oxygen species (ROS) production.

- Neuroinflammation Modulation : The compound may inhibit pro-inflammatory cytokines.

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis and Characterization :

- A study detailed the synthesis via a multi-step process involving the Pictet-Spengler reaction followed by acylation steps.

- Biological Evaluation :

-

Comparative Studies :

- Comparative analysis with similar compounds revealed that modifications in the benzamide moiety significantly influenced biological activity. For instance, compounds with additional methoxy groups demonstrated enhanced potency against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.